molecular formula C5H10O3 B12054286 Diethyl-d10 Carbonate CAS No. 440671-47-6

Diethyl-d10 Carbonate

Cat. No.: B12054286
CAS No.: 440671-47-6
M. Wt: 128.19 g/mol
InChI Key: OIFBSDVPJOWBCH-MWUKXHIBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl-d10 Carbonate is a deuterium-labeled compound, specifically a derivative of diethyl carbonate where the hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its unique isotopic properties, which make it valuable for various analytical and synthetic applications.

Chemical Reactions Analysis

Types of Reactions

Diethyl-d10 Carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products

The major products formed from reactions involving this compound include:

Mechanism of Action

The mechanism by which diethyl-d10 carbonate exerts its effects involves its ability to act as a carbonylating and alkylating agent. It can transfer its ethoxy groups to other molecules, facilitating the formation of new carbon-oxygen bonds. This property is particularly useful in organic synthesis and the production of various esters .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl-d10 Carbonate is unique due to its deuterium labeling, which makes it particularly useful in isotope labeling studies. This property allows researchers to trace the compound through various reactions and metabolic pathways, providing valuable insights into reaction mechanisms and biological processes .

Properties

CAS No.

440671-47-6

Molecular Formula

C5H10O3

Molecular Weight

128.19 g/mol

IUPAC Name

bis(1,1,2,2,2-pentadeuterioethyl) carbonate

InChI

InChI=1S/C5H10O3/c1-3-7-5(6)8-4-2/h3-4H2,1-2H3/i1D3,2D3,3D2,4D2

InChI Key

OIFBSDVPJOWBCH-MWUKXHIBSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC(=O)OC([2H])([2H])C([2H])([2H])[2H]

Canonical SMILES

CCOC(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.